tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate is an organic compound with the molecular formula C15H32N2O5. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions. It is often used as a protecting group for amines in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
tert-Butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective reactions of other functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of polymers and other advanced materials, enhancing their mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, allowing for the precise manipulation of molecular structures.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- N-Boc-ethanolamine
- N-Boc-ethylenediamine
Uniqueness
tert-Butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate is unique due to its specific structure, which combines a tert-butyl carbamate protecting group with a dimethylamino propylamine moiety. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C13H29N3O2 |
---|---|
Molecular Weight |
259.39 g/mol |
IUPAC Name |
tert-butyl N-[3-[3-(dimethylamino)propylamino]propyl]carbamate |
InChI |
InChI=1S/C13H29N3O2/c1-13(2,3)18-12(17)15-10-6-8-14-9-7-11-16(4)5/h14H,6-11H2,1-5H3,(H,15,17) |
InChI Key |
YMOBVTBPKSDKPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.